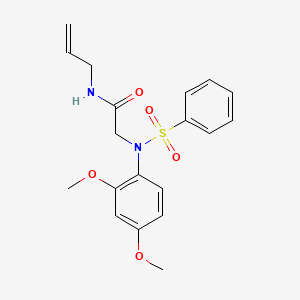

![molecular formula C21H28N2O5S B5208919 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide, often involves multi-step chemical processes. For example, a related compound, N-hydroxy-(R)-2-[[(4'-[11C]methoxyphenyl)sulfonyl]benzylamino]-3-methylbutanamide, was synthesized starting from amino acid (D)-valine, highlighting the complex synthesis routes for these types of compounds (Zheng et al., 2004). Another method involves acid-catalyzed reactions of phenols with N-(4,4-diethoxybutyl)sulfonamides to synthesize 2-aryl-1-sulfonylpyrrolidines, showcasing the diversity of synthetic strategies for sulfonamide derivatives (Smolobochkin et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide can be elucidated through various spectroscopic techniques. For instance, the structures of sulfonamide derivatives have been confirmed using 1H and 13C NMR spectroscopy, IR spectroscopy, and X-ray structural analysis, providing detailed insights into the molecular architecture of these compounds (Gazizov et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a range of chemical reactions, reflecting their versatile chemical properties. For example, the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides offers a novel approach to synthesizing 1-sulfonyl-2-arylpyrrolidines, demonstrating the reactivity of these compounds under acidic conditions (Gazizov et al., 2017). Additionally, metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides, using peroxides as the methyl resource, highlight the potential for carbon-carbon bond formation in the synthesis of complex sulfonamide structures (Tan et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in cell wall formation .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway , which is responsible for the formation of the bacterial cell wall . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it prevents the formation of the peptidoglycan layer, leading to cell lysis and death .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it a potential candidate for the development of new antibacterial drugs.

properties

IUPAC Name |

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-4-23(5-2)29(25,26)18-13-14-20(27-3)19(16-18)22-21(24)12-9-15-28-17-10-7-6-8-11-17/h6-8,10-11,13-14,16H,4-5,9,12,15H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHNUYQRHJHEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)

![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)

![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)

![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)

![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)

![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)

![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)

![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)

![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)